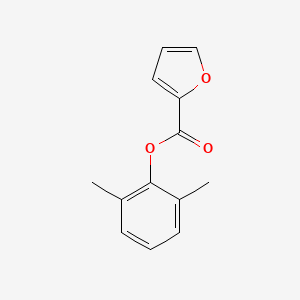
5-(2,4-diethoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole and its derivatives are a significant class of heterocyclic compounds known for their broad spectrum of biological activities and applications in medicinal chemistry. The compound "5-(2,4-diethoxybenzylidene)-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one" falls into this category, showcasing the characteristic thiazole core which is pivotal in its chemical and physical properties.
Synthesis Analysis
The synthesis of thiazole derivatives often involves multicomponent reactions, including cyclocondensation and the employment of catalysts to facilitate the formation of the thiazole ring. For example, the synthesis of related compounds such as 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one utilized a direct one-pot interaction of precursor components in the presence of a catalytic system, highlighting the step-economy and cost-effectiveness of these methods (Sydorenko et al., 2022).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and spectroscopic methods, provides insights into the conformation, bonding, and overall geometry of thiazole derivatives. Studies often reveal the presence of hydrogen bonds, intramolecular interactions, and the stabilization mechanisms within the crystal structure of these compounds. For instance, compounds with similar structural motifs have been extensively analyzed to understand their molecular orbital interactions and structural characteristics using density functional theory (DFT) calculations (Shanmugapriya et al., 2022).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research on similar thiazolidinone hybrids indicates potential antimicrobial properties. Compounds with structural similarities have been investigated for their effectiveness against bacterial and fungal strains. The study conducted by Desai et al. (2022) on sulfur-containing pyrazole-pyridine hybrids, which are chemically related to the compound , demonstrated significant antimicrobial activity, particularly against gram-negative E. coli and C. albicans, as well as insights into their binding modes through molecular docking studies (Desai, Jadeja, & Khedkar, 2022).
Nonlinear Optical Properties
Another avenue of research explores the nonlinear optical properties of related compounds. Shettigar et al. (2009) studied two novel styryl dyes, finding that they possess significant nonlinear refractive indices and absorption coefficients. These properties suggest potential applications in nonlinear optical materials for device applications (Shettigar et al., 2009).
Antioxidant Applications
Research into thiazolidinone derivatives, such as those studied by Mohammed et al. (2019), has shown potential antioxidant applications. These compounds were tested as antioxidants for local base stock oil, demonstrating varying degrees of efficiency. Their study provides insights into the utility of similar compounds in antioxidant applications (Mohammed et al., 2019).
Eigenschaften
IUPAC Name |
(5E)-5-[(2,4-diethoxyphenyl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-3-22-14-8-7-13(15(12-14)23-4-2)11-16-17(21)19-18(24-16)20-9-5-6-10-20/h7-8,11-12H,3-6,9-10H2,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPORTFBSZSMLQZ-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=C2C(=O)N=C(S2)N3CCCC3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCCC3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2,4-Diethoxyphenyl)methylidene]-2-(pyrrolidin-1-YL)-4,5-dihydro-1,3-thiazol-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5571958.png)
![N-cyclohexyl-2-[2-(4-methylbenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5571962.png)
![2-chloro-N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5571963.png)

![(3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)(phenyl)methanone](/img/structure/B5571970.png)
![1-tert-butyl-5-oxo-N-{2-[2-(trifluoromethoxy)phenyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B5571971.png)
![4-{[(4-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5571977.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide](/img/structure/B5571983.png)
![4-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-(methylthio)pyrimidine](/img/structure/B5571988.png)
![2-[3-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5571996.png)
![methyl 4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]benzoate](/img/structure/B5572001.png)
![4-methyl-N'-[(5-methyl-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide](/img/structure/B5572006.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N,N-diphenylacetamide](/img/structure/B5572036.png)
![5-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5572050.png)